2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide
Brand Name: Vulcanchem
CAS No.: 941886-97-1
VCID: VC6460163
InChI: InChI=1S/C26H28N4O3/c1-2-3-17-33-22-11-9-21(10-12-22)23-18-24-26(32)29(15-16-30(24)28-23)19-25(31)27-14-13-20-7-5-4-6-8-20/h4-12,15-16,18H,2-3,13-14,17,19H2,1H3,(H,27,31)
SMILES: CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=CC=C4
Molecular Formula: C26H28N4O3
Molecular Weight: 444.535

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide

CAS No.: 941886-97-1

Cat. No.: VC6460163

Molecular Formula: C26H28N4O3

Molecular Weight: 444.535

* For research use only. Not for human or veterinary use.

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide - 941886-97-1

Specification

CAS No. 941886-97-1
Molecular Formula C26H28N4O3
Molecular Weight 444.535
IUPAC Name 2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C26H28N4O3/c1-2-3-17-33-22-11-9-21(10-12-22)23-18-24-26(32)29(15-16-30(24)28-23)19-25(31)27-14-13-20-7-5-4-6-8-20/h4-12,15-16,18H,2-3,13-14,17,19H2,1H3,(H,27,31)
Standard InChI Key RYUGNFOERGWPFN-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic heteroaromatic system comprising fused pyrazole and pyrazine rings. At position 2 of this core, a 4-butoxyphenyl substituent is attached, while position 5 is functionalized with an N-phenethyl acetamide group. The butoxyphenyl moiety introduces lipophilicity, which may enhance membrane permeability, whereas the phenethyl group could influence receptor-binding interactions .

Systematic IUPAC Name

The systematic name, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide, reflects its substitution pattern:

  • Pyrazolo[1,5-a]pyrazin-4-one: Bicyclic scaffold with keto functionality at position 4.

  • 2-(4-Butoxyphenyl): Para-butoxy-substituted phenyl group at position 2.

  • 5-(N-Phenethylacetamide): Acetamide linked to a phenethylamine derivative at position 5.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as C₂₇H₂₉N₅O₃, yielding a molecular weight of 479.56 g/mol.

PropertyValueSource Analogs
Molecular FormulaC₂₇H₂₉N₅O₃
Molecular Weight479.56 g/molCalculated
CAS Registry NumberNot AssignedN/A

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:

  • Formation of Pyrazolo[1,5-a]pyrazin-4-one Core: Reaction of a hydrazine derivative with a diketone precursor under acidic or basic conditions .

  • Introduction of 4-Butoxyphenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the butoxyphenyl moiety at position 2 .

  • Acetamide Functionalization: Acylation of a primary amine (phenethylamine) with an acetyl chloride derivative, followed by coupling to the pyrazolo-pyrazin core .

Key Reagents and Conditions

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for coupling reactions.

  • Catalysts: Palladium catalysts for cross-coupling steps .

  • Purification: Column chromatography or recrystallization .

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and purity.

  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight .

  • HPLC: Purity assessment, typically >95% for research-grade compounds .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the acetamide and aromatic groups; low solubility in water .

  • Stability: Stable under inert storage conditions (-20°C); susceptible to hydrolysis in acidic/basic environments .

Partition Coefficient (LogP)

Estimated LogP ≈ 3.5 (using software tools), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Thermal Properties

  • Melting Point: Analogous compounds exhibit melting points between 180–220°C .

  • Thermogravimetric Analysis (TGA): Decomposition above 250°C, consistent with aromatic heterocycles .

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